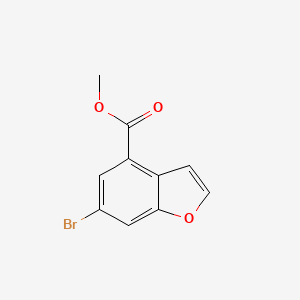

Methyl 6-bromobenzofuran-4-carboxylate

Description

Significance of Benzofuran (B130515) Scaffolds in Modern Organic Synthesis and Heterocyclic Chemistry

Benzofuran and its derivatives are fundamental structural units found in a wide array of biologically active natural products and synthetic compounds. nih.govnih.govacs.org This prevalence has established the benzofuran scaffold as a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets and exhibiting a diverse range of pharmacological activities. taylorandfrancis.com

The biological significance of these compounds is extensive, with derivatives demonstrating properties that include antimicrobial, antiviral, anti-inflammatory, antitumor, and antihyperglycemic activities. nih.govnih.gov Natural products containing the benzofuran moiety, such as Cicerfuran (antifungal), Conocarpan (antifungal and antitrypanosomal), and Ailanthoidol (antiviral and anticancer), serve as inspiration for the design of new therapeutic agents. nih.gov In the realm of synthetic pharmaceuticals, drugs like Amiodarone (an antiarrhythmic agent) and Vilazodone (an antidepressant) feature a benzofuran core, highlighting its versatility and acceptance in drug development. mdpi.com The broad spectrum of activity ensures that the benzofuran nucleus remains a compelling target for organic chemists and a valuable building block for discovering novel drugs. nih.govnih.gov

Evolution of Synthetic Methodologies for Substituted Benzofuran Derivatives

The synthesis of the benzofuran framework has evolved significantly since it was first accomplished by Perkin in 1870. acs.orgjocpr.com Synthetic strategies are generally categorized into two main approaches: the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) derivative, or the construction of the benzene ring onto a furan precursor. divyarasayan.org

Early methods often required harsh conditions and offered limited scope. However, modern organic synthesis has introduced a plethora of sophisticated and milder methodologies. Transition-metal catalysis has been particularly transformative, with metals like palladium, copper, and ruthenium enabling a wide range of C-C and C-O bond-forming reactions to construct the benzofuran ring. acs.orgnih.gov Techniques such as intramolecular cyclization of substituted phenols are common. nih.govdivyarasayan.org For instance, palladium-catalyzed oxidative annulation of o-cinnamyl phenols provides a direct route to 2-benzyl benzofurans. nih.gov

Other innovative strategies include:

McMurry Reaction: A reductive deoxygenation of carbonyl compounds using low-valent titanium to form the furan ring. jocpr.com

Iodine(III)-catalyzed Oxidative Cyclization: A metal-free approach for synthesizing 2-arylbenzofurans from 2-hydroxystilbenes. nih.govorganic-chemistry.org

One-Pot Reactions: Streamlined processes that combine multiple steps, such as iron(III)-catalyzed halogenation followed by a copper-mediated C-O cyclization, to build highly substituted benzofurans from simple ketones. nih.gov

Ru-H Complex Catalysis: A method that uses a cationic ruthenium-hydride complex for the dehydrative C-H alkylation and annulation of phenols with diols, producing water as the only byproduct. divyarasayan.orgorganic-chemistry.org

These advanced methods offer greater efficiency, broader substrate scope, and improved control over regioselectivity, facilitating the synthesis of complex and functionally diverse benzofuran derivatives. benthamdirect.com

Advanced Research Perspectives on Halogenated Benzofuran Carboxylates

The introduction of halogen atoms, such as bromine or chlorine, into the benzofuran scaffold is a key strategy in medicinal chemistry to enhance the biological activity of the resulting compounds. nih.govnih.gov Halogenation can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes, and can influence its binding affinity to biological targets through halogen bonding. nih.govnih.gov

Research has shown that halogen-containing benzofurans constitute an important group of compounds with significant antitumor, cytotoxic, and antifungal properties. nih.govmdpi.com The position of the halogen substituent on the benzofuran ring is often crucial for its cytotoxic activity. nih.gov For example, studies have indicated that placing a halogen atom at the para position of an N-phenyl ring attached to a benzofuran can lead to maximum activity. nih.gov

Methyl 6-bromobenzofuran-4-carboxylate belongs to this promising class of halogenated benzofuran esters. While specific research data for this exact isomer is limited in the available literature, the properties and potential applications of closely related halogenated benzofuran carboxylates provide valuable insights. For instance, compounds like methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate have demonstrated significant cytotoxic activity against human cancer cell lines. mdpi.com The study of such analogs is critical for building a comprehensive understanding of the structure-activity relationships (SAR) within this chemical family.

Below are data tables for related halogenated benzofuran carboxylates, which illustrate the kind of physicochemical properties documented for this class of compounds.

Table 1: Physicochemical Properties of Methyl 3-bromobenzofuran-6-carboxylate An isomer of the title compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H7BrO3 | PubChem |

| Molecular Weight | 255.06 g/mol | PubChem |

| IUPAC Name | methyl 3-bromo-1-benzofuran-6-carboxylate | PubChem |

| CAS Number | 2090099-80-0 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Data sourced from PubChem CID 131439420 nih.gov

Table 2: Physicochemical Properties of Methyl 4-chloro-1-benzofuran-6-carboxylate A chloro-analogue of the title compound's positional isomer.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H7ClO3 | Benchchem |

| Molecular Weight | 210.61 g/mol | Benchchem |

| IUPAC Name | methyl 4-chloro-1-benzofuran-6-carboxylate | Benchchem |

| Canonical SMILES | COC(=O)C1=CC2=C(C=CO2)C(=C1)Cl | Benchchem |

Data sourced from Benchchem

The ongoing investigation into halogenated benzofurans continues to yield compounds with potent biological activities, underscoring the importance of this structural motif in the development of new therapeutic agents. Further research into specific isomers like this compound is warranted to fully map the chemical space and unlock the potential of this important class of heterocyclic compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7BrO3 |

|---|---|

Molecular Weight |

255.06 g/mol |

IUPAC Name |

methyl 6-bromo-1-benzofuran-4-carboxylate |

InChI |

InChI=1S/C10H7BrO3/c1-13-10(12)8-4-6(11)5-9-7(8)2-3-14-9/h2-5H,1H3 |

InChI Key |

NKDQHVXORIMVQY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C=COC2=CC(=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 6 Bromobenzofuran 4 Carboxylate and Analogues

Direct Annulation Strategies for Benzofuran (B130515) Ring Construction

Direct annulation, the formation of a ring in a single synthetic operation from an acyclic precursor, represents an efficient and atom-economical approach to the benzofuran core. These strategies typically involve the formation of a key C-C or C-O bond to close the furan (B31954) ring onto a pre-existing benzene (B151609) ring.

Metal-Catalyzed Cyclization Approaches

Transition metal catalysis has become an indispensable tool for the synthesis of benzofurans, offering mild reaction conditions, high yields, and broad functional group tolerance. Catalysts based on palladium, copper, gold, and other metals are widely employed to facilitate the key bond-forming steps in benzofuran synthesis.

Palladium catalysis is one of the most powerful and versatile tools for constructing the benzofuran skeleton. A prominent strategy involves a Sonogashira cross-coupling reaction between an o-iodophenol and a terminal alkyne, followed by an intramolecular cyclization to furnish the benzofuran product. This sequence can often be performed in a one-pot fashion. The role of palladium, often in conjunction with a copper(I) co-catalyst, is to facilitate the formation of the C(sp)-C(sp2) bond. The subsequent cyclization is an intramolecular hydroalkoxylation.

Another significant palladium-catalyzed route is the intramolecular Heck reaction. This approach typically involves the cyclization of substrates like o-halophenyl allyl ethers. Palladium(0) catalysts initiate an oxidative addition into the aryl-halide bond, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the benzofuran product. Furthermore, palladium-catalyzed C-H activation and functionalization have emerged as advanced methods, allowing for the direct coupling of phenols with various partners to construct the benzofuran ring system through sequential C-H functionalization steps. nih.govresearchgate.net

| Reaction Type | Catalyst System | Typical Substrates | Key Features |

| Sonogashira/Cyclization | Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenols, Terminal Alkynes | Often a one-pot reaction, versatile for 2-substituted benzofurans. nih.gov |

| Heck Cyclization | Pd(OAc)₂ / Ligands | o-Halophenyl Allyl Ethers | Intramolecular pathway to form dihydrobenzofurans, which can be oxidized. |

| C-H Activation/Oxidation | Pd(OAc)₂ | 2-Hydroxystyrenes, Iodobenzenes | Tandem reaction sequence, improving overall synthetic efficiency. nih.gov |

Copper-catalyzed reactions provide a cost-effective and efficient alternative for benzofuran synthesis. These methods often involve the formation of key C-C and C-O bonds. One common approach is the copper-mediated oxidative annulation of phenols with alkynes. nih.gov In these reactions, copper catalysts facilitate a sequence that can include nucleophilic addition of the phenol (B47542) to the alkyne followed by an oxidative cyclization to form the benzofuran ring. Molecular oxygen can sometimes be used as a green terminal oxidant in these processes.

Additionally, copper catalysis is effective for the intramolecular cyclization of 2-haloaromatic ketones to yield a variety of benzofuran derivatives. Copper iodide (CuI) is a frequently used catalyst for these ring-closure reactions. As mentioned previously, CuI also plays a crucial co-catalytic role in the Sonogashira coupling, working synergistically with palladium to achieve high efficiency. nih.gov

| Reaction Type | Catalyst | Typical Substrates | Key Features |

| Oxidative Annulation | Cu(I) or Cu(II) salts | Phenols, Alkynes | Can utilize O₂ as an oxidant; forms polysubstituted benzofurans. |

| Intramolecular Cyclization | CuI | 2-Haloaromatic Ketones | Effective for ring closure to form the furan moiety. |

| Coupling/Cyclization | CuBr | o-Hydroxybenzaldehyde Tosylhydrazones, Terminal Alkynes | Ligand-free conditions, good functional group tolerance. |

Gold catalysts, particularly cationic gold(I) complexes, have emerged as exceptionally powerful tools for synthesizing benzofurans due to their strong π-acidity, which selectively activates alkynes toward nucleophilic attack. A primary application is the intramolecular hydroalkoxylation of o-alkynylphenols. The gold catalyst coordinates to the alkyne, making it highly electrophilic and susceptible to attack by the neighboring hydroxyl group, leading to a 5-endo-dig cyclization.

Furthermore, gold catalysis enables elegant cascade reactions. For instance, a gold-catalyzed intermolecular alkoxylation of a phenol to an alkyne can be followed by a Claisen rearrangement and a subsequent condensation/cyclization cascade, all in one pot, to deliver complex benzofuran structures from simple starting materials. These reactions often proceed under mild conditions with high atom economy.

| Reaction Type | Catalyst | Typical Substrates | Key Features |

| Cycloisomerization | Au(I)-NHC complexes | o-Alkynylphenols, o-Alkynylaryl ethers | High efficiency due to strong π-acidity of gold, mild conditions. |

| Cascade Reaction | AuCl₃, Au(I) complexes | Quinols, Alkynyl Esters | Multi-step transformations in a single pot, building molecular complexity. |

While less common than palladium, copper, or gold, both rhenium and platinum complexes have been successfully employed in the synthesis of benzofurans. Rhenium can act as a π-acid catalyst to activate alkynes, facilitating carboalkoxylation or carboamination reactions that lead to C3-substituted benzofurans under mild conditions. nih.gov For instance, dirhenium heptoxide (Re₂O₇) has been used to catalyze the Friedel-Crafts alkylation of phenols, with the resulting o-alkenylphenols undergoing subsequent oxidative cyclization to form the benzofuran ring. nih.gov

Platinum catalysts, such as platinum(II) chloride (PtCl₂), are effective in promoting the cyclization of o-alkynylphenyl acetals. acs.orgorganic-chemistry.org This reaction proceeds via an intramolecular carboalkoxylation, generating 2,3-disubstituted benzofurans efficiently. acs.org Platinum electrodes have also been utilized in electrochemical methods for the cyclization of 2-alkynylphenols with diselenides, showcasing the versatility of this metal in different synthetic setups. nih.govacs.org

| Metal | Catalyst System | Reaction Type | Typical Substrates |

| Rhenium | Re₂O₇ | Friedel-Crafts / Oxidative Cyclization | Phenols, Cinnamyl Alcohols |

| Rhenium | π-acid catalyst | Carboalkoxylation | Alkynes |

| Platinum | PtCl₂ / Olefin co-catalyst | Carboalkoxylation / Cyclization | o-Alkynylphenyl Acetals |

| Platinum | Platinum electrodes | Electrochemical Cyclization | 2-Alkynylphenols, Diselenides |

Indium(III) halides, such as indium(III) iodide (InI₃) and indium(III) chloride (InCl₃), have been identified as effective Lewis acid catalysts for the synthesis of benzofurans. The primary application is in the intramolecular hydroalkoxylation of ortho-alkynylphenols. organic-chemistry.org The reaction proceeds with high regioselectivity (5-endo-dig cyclization) to afford a variety of substituted benzofurans in good yields. The mechanism is believed to involve the activation of the alkyne through π-complexation with the indium(III) center, which facilitates the nucleophilic attack by the phenolic oxygen. Computational studies suggest that a dimeric form of the indium halide may be the active catalytic species. This methodology offers a valuable alternative to catalysis by more expensive late transition metals.

| Catalyst | Typical Substrates | Solvent | Key Features |

| InI₃ (5 mol%) | o-Alkynylphenols | Dichloroethane (DCE) | High yields, 5-endo-dig regioselectivity. |

| InCl₃ | o-Alkynylphenols | Dichloroethane (DCE) | Effective Lewis acid catalyst for C-O bond formation. |

Base-Catalyzed Condensation and Rearrangement Reactions

Base-catalyzed reactions represent a classical and effective approach to constructing the benzofuran nucleus. These methods often involve the condensation of a phenol derivative with a suitable coupling partner, followed by cyclization and rearrangement to yield the aromatic heterocycle. A notable strategy involves the base-catalyzed condensation of o-hydroxyphenones with reagents like 1,1-dichloroethylene. This reaction proceeds to form labile chloromethylene furan intermediates, which can then undergo a facile rearrangement under mild acidic conditions to furnish benzofuran carbaldehydes. While this method yields a carbonyl group that would require further oxidation and esterification to match the target structure, it provides a versatile entry point to variously substituted benzofurans.

Another prominent base-catalyzed approach is the Rap-Stoermer reaction, which typically involves the condensation of an α-haloketone with a salicylaldehyde (B1680747) derivative in the presence of a base such as triethylamine (B128534) or potassium carbonate. nih.gov The reaction proceeds through an initial alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation to form the furan ring. The choice of base and reaction conditions is critical to optimize yields and prevent side reactions. These condensation strategies are fundamental in heterocyclic chemistry and can be adapted for a range of substituted phenols and coupling partners to generate diverse benzofuran analogues. nih.gov

| Method | Precursors | Key Reagents/Catalysts | Intermediate/Product Type | Reference(s) |

| Condensation-Rearrangement | o-Hydroxyphenones, 1,1-dichloroethylene | Base, Mild Acid | Benzofuran carbaldehydes | nih.gov |

| Rap-Stoermer Reaction | Salicylaldehydes, α-Haloketones | Base (e.g., Triethylamine, K₂CO₃) | Substituted Benzofurans | nih.gov |

Electrophilic Cyclization Strategies (e.g., NBS-mediated)

Electrophilic cyclization is a powerful method for forming the benzofuran ring, typically involving the intramolecular attack of a phenolic oxygen onto an activated alkyne. This strategy often starts with an o-alkynylphenol precursor. The reaction is initiated by an electrophile that activates the alkyne, making it susceptible to nucleophilic attack by the nearby hydroxyl group.

N-Bromosuccinimide (NBS) can serve as a key reagent in such transformations. While commonly used as a brominating agent for aromatic systems, NBS can also act as an electrophilic trigger for cyclization. In this context, it activates the alkyne, facilitating a 5-exo-dig cyclization pathway. This process, known as bromocyclization, simultaneously constructs the furan ring and installs a bromine atom at the C3 position of the benzofuran. Subsequent chemical manipulation would be required to remove or replace this bromine if the unsubstituted C3 position is desired. The use of NBS or the analogous N-iodosuccinimide (NIS) provides a mild and effective route for constructing the benzofuran ring and is considered a valuable approach in heterocyclic synthesis. Gold(I) catalysts are also widely employed to catalyze the cyclization of 2-alkynylphenols, highlighting the versatility of this class of precursors. digitellinc.com

| Strategy | Precursor | Key Reagent | Primary Product Feature | Reference(s) |

| Electrophilic Bromocyclization | o-Alkynylphenol | NBS | 3-Bromobenzofuran ring | |

| General Electrophilic Cyclization | o-Alkynylphenol | Electrophile (e.g., I⁺, Au⁺) | Benzofuran ring | nih.govdigitellinc.comresearchgate.netfrontiersin.org |

Functionalization of Pre-formed Benzofuran Skeletons

An alternative synthetic paradigm involves the stepwise modification of a pre-formed benzofuran or benzofuran-4-carboxylate core. This approach relies on the inherent reactivity of the benzofuran ring and the directing effects of existing substituents to install the required bromo and methyl carboxylate groups at the desired positions.

Regioselective Bromination of Benzofuran Systems

Introducing a bromine atom at the C-6 position of a benzofuran-4-carboxylate requires careful control of regioselectivity. Direct electrophilic bromination of the benzofuran ring is complicated by the electronic nature of the heterocyclic system. The benzofuran ring is generally activated towards electrophilic substitution, with the C-2 and C-3 positions being the most reactive. However, the presence of a deactivating carboxylate group at the C-4 position significantly influences the regiochemical outcome.

A key challenge in functionalizing such systems is avoiding competitive bromination at other activated positions. For instance, studies on related systems have highlighted the difficulty in preventing bromination at the C-4 position when other sites are targeted. nih.gov To achieve C-6 bromination, the directing effects of both the furan oxygen and the C-4 carboxylate group must be considered. The furan oxygen tends to direct electrophiles to the C-2, C-5, and C-7 positions, while the meta-directing carboxylate group at C-4 would favor substitution at the C-6 position. The interplay of these effects determines the final product distribution. Achieving high regioselectivity for the 6-bromo isomer often requires optimization of brominating agents (e.g., NBS, Br₂), solvents, and temperature, or the use of blocking groups to deactivate more reactive sites. nih.govnih.gov

Directed C-H Functionalization for Carboxylate Introduction

Introducing a carboxylate group at the C-4 position of a pre-formed 6-bromobenzofuran (B120239) skeleton can be achieved through modern C-H functionalization techniques. Directed ortho-metalation (DoM) is a premier strategy for achieving high regioselectivity in the functionalization of aromatic rings. baranlab.orguwindsor.ca This method utilizes a directing metalation group (DMG) that coordinates to an organolithium base (like n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with an electrophile, such as carbon dioxide (CO₂), to install a carboxylic acid group. organic-chemistry.org

In the context of a 6-bromobenzofuran, several groups could potentially direct metalation. The furan oxygen is a known, albeit weak, DMG that directs lithiation to the C-7 position. The bromine atom at C-6 can also direct lithiation to the C-5 or C-7 positions. However, a powerful DMG deliberately placed at a strategic position could override these weaker directing effects. harvard.edunih.gov For instance, if a suitable directing group were present at the C-5 position, it could selectively direct lithiation to the C-4 position. The hierarchy of DMG strength is a critical consideration in designing such a synthetic route. nih.govnih.gov This advanced methodology allows for the precise introduction of the carboxylate group, bypassing classical routes that may lack regiocontrol.

Esterification of Benzofuran-Carboxylic Acids

The final step in synthesizing the target molecule, assuming the precursor is 6-bromobenzofuran-4-carboxylic acid, is the esterification of the carboxylic acid group. The most common and direct method for this transformation is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).

The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, a large excess of methanol is typically used as the solvent. organic-chemistry.org The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final methyl ester product. This method is highly reliable for a wide range of carboxylic acids, including aromatic and heterocyclic variants.

Multi-Step and Sequential Reaction Protocols for Brominated Benzofuran Carboxylates

The construction of the brominated benzofuran carboxylate scaffold is often achieved through multi-step synthetic sequences that build the molecule in a controlled, stepwise manner. These protocols are crucial for introducing specific functional groups at desired positions on the benzofuran core.

One common strategy begins with a pre-functionalized benzene ring, such as a substituted salicylaldehyde. For instance, a synthetic route to a related 6-bromobenzofuran intermediate starts from 4-bromo-2-hydroxybenzaldehyde. thieme-connect.com This starting material undergoes a ring-closure reaction to form the benzofuran ring system, which is then carboxylated in a subsequent step to yield the final acid. thieme-connect.com This approach ensures the bromine atom is correctly positioned from the outset. A similar multi-step logic is seen in patent literature, where 4-formyl-3-hydroxybenzoic acid methyl ester is used as a precursor. It undergoes cyclization with diethyl bromomalonate, followed by hydrolysis and copper-catalyzed decarboxylation to produce benzofuran-6-carboxylic acid. google.com

Another powerful approach involves sequential, one-pot reactions that combine several transformations without isolating intermediates. This significantly improves efficiency and reduces waste. A facile one-pot, three-step procedure has been described for analogous compounds, featuring a sequence of Williamson ether synthesis, ester hydrolysis, and an intramolecular electrophilic cyclization. scielo.br This demonstrates how multiple bond-forming events can be orchestrated in a single reaction vessel to rapidly build molecular complexity.

Post-synthesis bromination represents an alternative multi-step strategy. In this method, the benzofuran carboxylate core is first assembled, and the bromine substituent is introduced in a later step. The bromination of a pre-formed methyl benzofuran-3-carboxylate derivative, for example, can be achieved using molecular bromine in a suitable solvent like chloroform (B151607) or carbon tetrachloride. nih.gov In other cases, N-bromosuccinimide (NBS) is employed as a milder and more selective brominating agent. nih.gov

The following table outlines a representative multi-step synthesis for a key benzofuran intermediate, highlighting the progression from a simple phenol to the core heterocyclic structure.

| Step | Reaction Type | Key Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Williamson Ether Synthesis | Substituted Phenol, α-halo ester (e.g., ethyl chloroacetate) | Forms the ether linkage necessary for subsequent cyclization. | scielo.brresearchgate.net |

| 2 | Intramolecular Cyclization | Base (e.g., K₂CO₃) or Acid catalyst | Closes the furan ring to form the benzofuran core. | thieme-connect.comscielo.br |

| 3 | Carboxylation / Esterification | n-BuLi, CO₂; or esterification of a pre-existing acid | Introduces the carboxylate group at the desired position. | thieme-connect.com |

| 4 | Bromination (if not pre-installed) | N-Bromosuccinimide (NBS) or Br₂ | Selectively installs the bromine atom on the benzene ring. | nih.gov |

Emerging Methodologies and Green Chemistry Aspects in Synthesis

Recent advancements in synthetic organic chemistry have focused on developing more sustainable and efficient routes to complex molecules like benzofurans. benthamdirect.com These emerging methodologies often employ novel catalytic systems, green solvents, and energy-efficient reaction conditions. acs.orgnih.gov

Transition metal catalysis is at the forefront of modern benzofuran synthesis. nih.gov Palladium- and copper-catalyzed reactions are particularly prominent. acs.org For example, the Sonogashira coupling of a terminal alkyne with an iodophenol, followed by an intramolecular cyclization, is a widely used and powerful method for constructing the benzofuran ring. scielo.br Ruthenium catalysts have also been employed for C-H activation and annulation strategies to build the benzofuran system from simpler precursors. nih.gov

In line with the principles of green chemistry, significant effort has been directed toward replacing conventional volatile organic solvents. One innovative approach involves a one-pot synthesis using an eco-friendly deep eutectic solvent (DES) composed of choline (B1196258) chloride and ethylene (B1197577) glycol. nih.gov This method, combined with a copper iodide catalyst, provides an environmentally benign route to benzofuran derivatives. acs.orgnih.gov Similarly, ionic liquids have been utilized as recyclable reaction media for metal-catalyzed syntheses, further enhancing the sustainability of the process. nih.gov

Novel energy sources and catalyst-free systems are also gaining traction. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the formation of benzofuran rings. benthamdirect.comnih.gov An even greener approach is electrochemical synthesis, which can be performed in aqueous solutions without any catalyst, generating the target compounds in good yields and high purity. jbiochemtech.com

The use of polymer-supported reagents is another strategy that aligns with green chemistry principles by simplifying product purification and minimizing waste. An efficient three-step combinatorial route to substituted benzofurans utilizes a polymer-supported brominating agent for the initial step and a solid-supported acid catalyst (Amberlyst 15) for the final cyclodehydration, allowing for pure products to be obtained without the need for chromatography. rsc.org

The table below summarizes and compares several emerging and green methodologies applicable to the synthesis of benzofuran derivatives.

| Methodology | Key Features | Green Chemistry Aspect | Reference |

|---|---|---|---|

| Metal-Catalyzed Cross-Coupling/Annulation | Use of Pd, Cu, or Ru catalysts for efficient C-C and C-O bond formation. | High atom economy and efficiency; can be performed under mild conditions. | acs.orgnih.gov |

| Deep Eutectic Solvents (DES) | One-pot synthesis in a biodegradable and low-toxicity solvent system. | Eliminates hazardous organic solvents; often biodegradable. | nih.gov |

| Electrochemical Synthesis | Catalyst-free reaction in an aqueous buffer solution using electricity. | Avoids metal catalysts and organic solvents; uses clean energy. | jbiochemtech.com |

| Polymer-Supported Reagents | Reagents are immobilized on a solid support (e.g., Amberlyst 15). | Simplifies purification (filtration), reduces solvent waste, allows for reagent recycling. | rsc.org |

| Photochemical Reactions | Use of light (hv) to initiate reactions, such as an intramolecular Wittig reaction. | Reduces by-products and can be performed under mild conditions. | nih.gov |

Reactivity and Transformation Pathways of Methyl 6 Bromobenzofuran 4 Carboxylate

Reactions at the Bromine Substituent

The bromine atom at the 6-position of the benzofuran (B130515) ring is a key handle for a range of chemical modifications, most notably through palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and the formation of organometallic intermediates. These reactions are fundamental in expanding the molecular complexity of the benzofuran core.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been widely applied in the synthesis of complex organic molecules. For aryl bromides like Methyl 6-bromobenzofuran-4-carboxylate, these reactions provide a reliable method for introducing aryl, vinyl, and alkynyl groups.

The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is a widely used method for forming biaryl linkages. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of aryl bromides in Suzuki couplings is well-established. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent.

The Stille coupling involves the reaction of an organostannane with an organohalide. This reaction is known for its tolerance of a wide variety of functional groups. The general mechanism involves oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This method is highly efficient for the synthesis of arylalkynes.

Below is a representative table of conditions for Suzuki cross-coupling reactions of a similar isomer, methyl 5-bromobenzofuran-2-carboxylate, which can provide insight into the likely conditions for the 6-bromo-4-carboxylate isomer.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 8 | 88 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 6 | 95 |

This data is illustrative and based on reactions of a related isomer. Actual conditions and yields for this compound may vary.

Nucleophilic Substitution Reactions for Diverse Functionalization

Direct nucleophilic aromatic substitution of the bromine atom in this compound is generally challenging due to the electron-rich nature of the aromatic ring. However, under certain conditions, particularly with strong nucleophiles or through metal-catalyzed processes, the bromine can be displaced. For example, in the synthesis of related compounds, amination reactions have been achieved using palladium or copper catalysts to introduce nitrogen-based nucleophiles. One synthetic route towards a related compound involved the hydrolysis of the ester followed by a reaction that substitutes the bromine with an amino group, which is then further functionalized. googleapis.com

Formation of Organometallic Intermediates (e.g., Grignard, Lithium Reagents)

The bromine atom can be utilized to form highly reactive organometallic intermediates, such as Grignard or organolithium reagents. These intermediates effectively reverse the polarity of the carbon atom at the 6-position, transforming it into a potent nucleophile.

Formation of a Grignard reagent would typically involve the reaction of this compound with magnesium metal in an ethereal solvent like THF or diethyl ether. However, the presence of the ester functionality can complicate this reaction, as the Grignard reagent, once formed, could potentially react with the ester group of another molecule.

Alternatively, organolithium reagents can be generated via halogen-lithium exchange, typically by treating the aryl bromide with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This method is often faster and can be more compatible with certain functional groups than Grignard formation. The resulting 6-lithiobenzofuran derivative can then be reacted with a variety of electrophiles to introduce a wide range of substituents.

Reactions at the Ester Moiety

The methyl ester group at the 4-position provides another avenue for the chemical modification of this compound. The most common reactions involving this moiety are hydrolysis and transesterification.

Hydrolysis to Carboxylic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 6-bromobenzofuran-4-carboxylic acid. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. googleapis.com Acid-catalyzed hydrolysis is also possible but is often slower and may require harsher conditions. The resulting carboxylic acid is a valuable intermediate for further synthetic transformations, such as amide bond formation.

A study on the synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid demonstrated a similar hydrolysis step where the methyl ester was treated with sodium hydroxide in a mixture of water and methanol (B129727) at 55 °C for 6 hours. researchgate.netmdpi.com

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product |

| Methyl 6-hydroxy-2-methylbenzofuran-4-carboxylate | NaOH | H₂O / Methanol | 55 | 6 | 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid |

This data is for a related compound but illustrates a typical procedure for ester hydrolysis on this scaffold.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst to form a new ester. This reaction is often an equilibrium process, and to drive it to completion, a large excess of the new alcohol is typically used as the solvent. This allows for the synthesis of a variety of esters (e.g., ethyl, propyl, etc.) from the methyl ester, which can be useful for modifying the physical or biological properties of the molecule.

Conversion to Amides and Other Derivatives

The ester functional group in this compound is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives, most notably amides. The conversion of esters to amides is a fundamental reaction in organic synthesis. Generally, this transformation is achieved by reacting the ester with an amine, often with heating. masterorganicchemistry.com

A specific study on a related benzofuran-3-carboxylate derivative highlights an efficient pathway for its conversion to the corresponding N-methylamide. acs.org In this case, the reaction with methylamine (B109427) did not proceed through a direct 1,2-addition to the carbonyl group. Instead, the reaction was found to proceed via a 1,4-addition to the benzofuran system, leading to the formation of an isolable enamine lactone intermediate. acs.org This intermediate then rearranges to form the final amide product. acs.org The intramolecular hydrogen bond within the enamine lactone was proposed to be a key factor in facilitating this rearrangement pathway. acs.org This suggests that the conversion of this compound to its corresponding amides may also proceed through a similar, non-direct mechanism.

The synthesis of various amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid has been reported, where the carboxylic acid was first converted to an acid chloride before reacting with various amines to yield the desired amides. researchgate.net While this involves an intermediate step, it demonstrates a viable route to amide derivatives of the benzofuran scaffold.

Furthermore, palladium-catalyzed C-H arylation has been utilized to synthesize elaborate benzofuran-2-carboxamide (B1298429) derivatives. nih.gov In this methodology, an 8-aminoquinoline (B160924) directing group was used to facilitate the arylation at the C3 position. The directing group was subsequently cleaved and replaced by other amines in a one-pot, two-step transamidation procedure. nih.gov

The following table summarizes the general conditions for the conversion of benzofuran esters to amides based on related compounds.

| Starting Material Class | Reagent | Key Intermediate/Pathway | Product Class |

|---|---|---|---|

| Benzofuran-3-carboxylate | Methylamine | Enamine lactone | N-Methylbenzofuran-3-carboxamide |

| 3-Methyl-benzofuran-2-carboxylic acid | Oxalyl chloride, then various amines | Acid chloride | Substituted 3-methyl-benzofuran-2-carboxamides |

| Benzofuran-2-carboxamide with 8-AQ directing group | Aryl halides (Pd-catalyzed), then various amines | N-acyl-Boc-carbamate | 3-Aryl-benzofuran-2-carboxamides |

Reactivity of the Benzofuran Ring System

Electrophilic Aromatic Substitution (other than bromination)

The benzofuran ring system is susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the existing substituents on the ring. For this compound, the bromine atom and the methyl carboxylate group will direct incoming electrophiles.

Examples of electrophilic aromatic substitution reactions on benzofuran derivatives, other than bromination, include formylation and acylation. researchgate.netrsc.org These reactions introduce formyl (-CHO) and acyl (-COR) groups onto the benzofuran ring, respectively. The specific position of substitution on this compound would need to be determined experimentally, but it is expected to be influenced by the directing effects of the existing bromo and carboxylate groups.

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. masterorganicchemistry.comnih.gov This reaction proceeds via an acylium ion electrophile. mdpi.comkhanacademy.org Similarly, Friedel-Crafts alkylation introduces an alkyl group, although it is prone to issues like polyalkylation and carbocation rearrangements. mt.comlibretexts.org The application of these reactions to this compound could lead to the synthesis of various functionalized derivatives. For instance, Friedel-Crafts acylation of benzofurans has been reported. researchgate.net

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. stackexchange.com In this compound, the methyl carboxylate group at the 4-position is an electron-withdrawing group. The bromine at the 6-position could potentially be displaced by a strong nucleophile if the ring is sufficiently activated.

Mechanistic Elucidation of Key Organic Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting its reactivity and for the rational design of synthetic routes.

The conversion of a benzofuran ester to an amide has been proposed to proceed through a 1,4-addition of the amine to the benzofuran ring system, forming a ketene (B1206846) hemiacetal, which then cyclizes to an enamine lactone intermediate. acs.org This intermediate subsequently rearranges to the thermodynamically more stable amide. This pathway is in contrast to a direct 1,2-addition of the amine to the ester carbonyl, which is considered to have a much higher activation energy. acs.org

The mechanism of electrophilic aromatic substitution on a benzofuran ring, such as in Friedel-Crafts acylation, involves the generation of a strong electrophile (an acylium ion) by the reaction of an acyl halide or anhydride with a Lewis acid. masterorganicchemistry.comnih.govmdpi.com The benzofuran ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex). mt.com Finally, a proton is lost from the ring to restore aromaticity and yield the substituted product. mt.com

For nucleophilic aromatic substitution, the mechanism typically involves two steps: addition of the nucleophile to the electron-deficient aromatic ring to form a negatively charged Meisenheimer complex, followed by elimination of the leaving group. khanacademy.org The presence of an electron-withdrawing group, such as the carboxylate in this compound, is crucial for stabilizing the negative charge in the Meisenheimer complex through resonance.

Ring-opening reactions of benzofurans can proceed through various mechanisms depending on the reagents and conditions. Acid-catalyzed ring opening of furans, for example, is thought to occur via specific acid catalysis, where protonation of the furan (B31954) ring initiates the ring-opening cascade. rsc.org

Rearrangement reactions, such as the charge-accelerated nih.govnih.gov-sigmatropic rearrangement, involve a concerted pericyclic process. rsc.org In the case of the synthesis of highly substituted benzofurans, this rearrangement is followed by a substituent migration to form the final aromatic product. rsc.org

Advanced Spectroscopic and Analytical Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of Methyl 6-bromobenzofuran-4-carboxylate provides information on the number, environment, and connectivity of protons in the molecule. The spectrum is expected to show distinct signals for the aromatic protons on the benzofuran (B130515) core and the protons of the methyl ester group.

The key proton signals and their expected characteristics are detailed below:

Furan (B31954) Ring Protons (H-2 and H-3): The two protons on the furan portion of the molecule, H-2 and H-3, typically appear as doublets due to coupling with each other. The proton at the C-2 position is generally found further downfield than the C-3 proton.

Benzene (B151609) Ring Protons (H-5 and H-7): The benzene ring contains two protons at positions 5 and 7. These protons are expected to appear as singlets or very narrow doublets due to the large distance separating them, which results in minimal or no observable coupling (meta-coupling). The deshielding effect of the adjacent bromine atom at C-6 and the ester at C-4 will influence their chemical shifts.

Methyl Ester Protons (-OCH₃): The three protons of the methyl group from the ester functionality will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.6 - 7.9 | Doublet (d) | ~2.0 - 3.0 |

| H-3 | ~6.8 - 7.1 | Doublet (d) | ~2.0 - 3.0 |

| H-5 | ~7.8 - 8.1 | Singlet (s) or narrow doublet | N/A |

| H-7 | ~7.5 - 7.8 | Singlet (s) or narrow doublet | N/A |

Note: Predicted values are based on typical chemical shifts for benzofuran derivatives and substituent effects.

Key expected signals include:

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the 160-170 ppm region.

Aromatic and Furan Carbons (C2-C9): The eight carbons of the benzofuran ring system will resonate in the aromatic region (approximately 100-160 ppm). The carbon atom attached to the bromine (C-6) will have its chemical shift influenced by the heavy atom effect. Carbons attached to oxygen (C-8, C-9) will be shifted downfield.

Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear at the highest field (most shielded), typically around 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 164 - 166 |

| C-2 | 145 - 148 |

| C-3 | 105 - 108 |

| C-4 | 120 - 123 |

| C-5 | 125 - 128 |

| C-6 | 115 - 118 |

| C-7 | 128 - 131 |

| C-8 (C-3a) | 122 - 125 |

| C-9 (C-7a) | 154 - 157 |

Note: Predicted values are based on established data for substituted benzofurans. rsc.org

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a key cross-peak would be observed between the H-2 and H-3 protons, confirming their adjacent positions on the furan ring. The absence of correlations for H-5, H-7, and the methyl protons would support their isolated nature. unimi.itmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs. columbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the singlet at ~3.9 ppm would show a correlation to the carbon signal at ~52 ppm, confirming the -OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). columbia.edu This is crucial for piecing together the molecular structure. Key expected correlations would include:

The methyl protons (-OCH₃) showing a correlation to the ester carbonyl carbon (C=O).

The H-5 proton showing correlations to C-4, C-7, and the ester carbonyl carbon.

The H-2 proton showing correlations to C-3, C-4, and C-9.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations which help to confirm stereochemistry and substitution patterns. For a planar molecule like this, NOESY can show correlations between adjacent protons, such as between H-5 and the methyl ester protons, confirming their proximity on the ring. unimi.itmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Benzofuran ring) |

| ~2950 | C-H Stretch | Aliphatic (Methyl ester) |

| ~1725-1710 | C=O Stretch | Ester (Carbonyl) |

| ~1600, ~1470 | C=C Stretch | Aromatic (Benzofuran ring) |

| ~1250-1100 | C-O Stretch | Ester and Furan Ether |

| ~800-700 | C-H Bend (out-of-plane) | Aromatic ring substitution pattern |

The most prominent peak would be the strong absorption from the ester carbonyl (C=O) stretch around 1720 cm⁻¹. The presence of aromatic C-H stretching above 3000 cm⁻¹ and aromatic C=C stretching bands confirms the benzofuran core. The C-O stretching region will show strong bands characteristic of both the ester and the furan ether linkage. vscht.czlibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. It also offers structural clues based on the fragmentation patterns observed when the molecule is ionized.

The molecular formula of this compound is C₁₀H₇BrO₃. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺·). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which results in two peaks of nearly equal intensity separated by 2 mass units (M⁺· and [M+2]⁺·).

Common fragmentation pathways for esters and aromatic compounds include:

Loss of the methoxy (B1213986) radical (·OCH₃): This would result in a fragment ion at [M-31]⁺.

Loss of the methyl radical (·CH₃): This would result in a fragment at [M-15]⁺.

Loss of carbon monoxide (CO): A common fragmentation for furan rings, leading to an [M-28]⁺· fragment.

Loss of the entire ester group: Cleavage can lead to fragments corresponding to the loss of ·COOCH₃ [M-59]⁺.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high precision, allowing for the determination of the exact molecular formula of the parent ion and its fragments. The calculated exact mass of C₁₀H₇⁷⁹BrO₃ is 253.9579 Da. An HRMS measurement confirming this mass to within a few parts per million (ppm) provides unequivocal evidence for the elemental composition of this compound. nih.gov

Isotopic Pattern Analysis for Bromine Detection

Mass spectrometry is a powerful tool for confirming the presence of bromine in this compound due to the element's distinct natural isotopic abundance. Bromine exists as two stable isotopes, 79Br and 81Br, in nearly equal proportions (approximately 50.7% and 49.3%, respectively). fiveable.meyoutube.com This 1:1 isotopic ratio results in a characteristic "M+2" peak in the mass spectrum, where 'M' is the molecular ion peak containing the 79Br isotope, and the 'M+2' peak corresponds to the molecule containing the 81Br isotope. youtube.comlibretexts.org

For this compound (C₁₀H₇BrO₃), the molecular ion peak (M) corresponding to the 79Br isotope and the M+2 peak for the 81Br isotope will appear at m/z values separated by two mass units and will have nearly identical intensities. youtube.comlibretexts.org This unique isotopic signature provides unequivocal evidence for the presence of a single bromine atom within the molecular structure. The analysis of this isotopic pattern is a standard method for identifying halogenated compounds and serves as a crucial piece of data for molecular formula confirmation. fiveable.me

| Isotope | Natural Abundance (%) | Expected Peak | Relative Intensity |

|---|---|---|---|

| 79Br | ~50.7 | M | ~100 |

| 81Br | ~49.3 | M+2 | ~98 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the conjugated π-system of this compound. The benzofuran core, being an aromatic heterocyclic system, possesses a delocalized network of π-electrons that can absorb ultraviolet or visible light, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The UV-Vis spectrum of benzofuran derivatives typically displays multiple absorption bands. researchgate.net For instance, the parent compound, 2,3-benzofuran, exhibits two main absorption bands. researchgate.net The introduction of substituents, such as the bromo group at the 6-position and the methyl carboxylate group at the 4-position, can influence the electronic properties of the benzofuran system, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity. These shifts, known as bathochromic (red shift) or hypsochromic (blue shift) shifts, are dependent on the electronic nature of the substituents and their position on the benzofuran ring. The conjugated system in this compound is expected to result in characteristic absorption bands in the UV region, which are indicative of its electronic structure.

| Compound | Solvent | λmax (nm) |

|---|---|---|

| 2,3-Benzofuran | THF | ~284, ~290 |

| Substituted Benzofurans | Various | Typically 280-350 |

Note: Specific λmax values for this compound require experimental determination and may vary with the solvent used.

X-ray Crystallography for Definitive Solid-State Structural Determination

A crystallographic study of this compound would confirm the planarity of the benzofuran ring system and determine the precise spatial orientation of the bromo and methyl carboxylate substituents. This data is invaluable for understanding intermolecular interactions, such as halogen bonding or π-stacking, which govern the solid-state properties of the compound.

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Atomic Coordinates | Precise position of each atom |

| Bond Lengths & Angles | Geometric parameters of the molecule |

| Torsion Angles | Conformational details |

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a predominant quantum chemical method used to investigate the electronic properties of organic molecules, including benzofuran (B130515) derivatives. aip.orgrsc.org By approximating the electron density of a molecule, DFT can accurately predict its structure, energy, and reactivity.

The first step in most computational studies is geometry optimization, where the molecule's most stable three-dimensional arrangement (the structure with the lowest potential energy) is determined. For benzofuran derivatives, DFT methods such as B3LYP with basis sets like 6-311+G(d,p) are commonly employed to find the optimized geometry. aip.orgresearchgate.net This process calculates bond lengths, bond angles, and dihedral angles that correspond to the global energy minimum on the potential energy surface.

For a molecule like Methyl 6-bromobenzofuran-4-carboxylate, which has a rotatable methyl ester group, conformer analysis is crucial. This involves identifying different stable rotational isomers (conformers) and calculating their relative energies to determine the most likely conformation under given conditions. The planarity of the benzofuran ring system is a key feature, though substituents can cause minor deviations. nih.gov

Table 1: Representative Optimized Geometric Parameters for a Benzofuran Scaffold This table presents typical bond lengths and angles for the core benzofuran structure based on DFT calculations for related molecules. Actual values for this compound would require specific calculation.

| Parameter | Typical Value (Å or °) |

|---|---|

| C-C (aromatic) | 1.39 - 1.44 Å |

| C-O (furan ring) | 1.36 - 1.38 Å |

| C=C (furan ring) | 1.35 - 1.37 Å |

| C-O-C (angle) | ~105 - 107° |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy and location indicate susceptibility to electrophilic attack. The LUMO acts as an electron acceptor, and its properties reveal sites prone to nucleophilic attack. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests high polarizability and reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net For benzofuran derivatives, the HOMO is typically distributed over the fused ring system, while the LUMO's location can be influenced by electron-withdrawing substituents. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzofuran Derivative Values are representative and based on published data for analogous compounds. Specific calculations are needed for this compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -5.5 eV |

| LUMO | -2.0 to -1.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. libretexts.org It is invaluable for predicting how a molecule will interact with other charged species. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values:

Red: Indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. nih.gov

Blue: Indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. These are typically located around hydrogen atoms or electron-deficient centers. nih.gov

Green/Yellow: Represents regions with neutral or intermediate potential.

For this compound, the MEP would likely show a significant negative potential (red) around the carbonyl oxygen of the ester group and the furan (B31954) oxygen, identifying them as key sites for hydrogen bonding and electrophilic interaction. researchgate.netresearchgate.net

Reaction Pathway and Transition State Calculations

Computational chemistry can model entire reaction mechanisms, providing a deeper understanding of how a molecule is formed. nih.govacs.org For synthesizing benzofurans, theoretical calculations can elucidate the step-by-step pathway, for instance, in acid-catalyzed cyclization reactions. wuxiapptec.com

These calculations involve locating the transition state (TS) for each step of the reaction. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy. By comparing the activation energies of different possible pathways, chemists can predict which reaction is more likely to occur and what the major products will be. wuxiapptec.comruben-group.de For example, DFT calculations have been used to rationalize the regioselectivity observed in the synthesis of substituted benzofurans. wuxiapptec.com

Spectroscopic Data Prediction and Validation

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). nih.gov These predicted spectra can be compared directly with experimental results to aid in signal assignment and structure verification. researchgate.netmdpi.comnih.gov

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. nih.govresearchgate.net Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, C-H bend). By comparing the calculated IR spectrum with the experimental one, researchers can confirm the presence of specific functional groups and validate the optimized molecular structure. researchgate.netnih.gov A scaling factor is often applied to the calculated frequencies to better match experimental values. nih.gov

Role As a Key Intermediate in Complex Organic Synthesis

Application in the Synthesis of Functionalized Benzofuran (B130515) Derivatives

The chemical reactivity of methyl 6-bromobenzofuran-4-carboxylate makes it an exceptionally useful building block for introducing a wide array of functional groups onto the benzofuran scaffold. The bromine atom is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Key transformations involving the C-6 bromo substituent include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronate ester. organic-chemistry.orglibretexts.org This is a widely used method to introduce diverse aryl or heteroaryl substituents at the 6-position. organic-chemistry.orglibretexts.org

Sonogashira Coupling: By reacting with a terminal alkyne in the presence of palladium and copper co-catalysts, an alkynyl group can be installed at the 6-position. researchgate.netnih.govnih.gov These alkynylated products can serve as precursors for further transformations.

Heck Coupling: This reaction allows for the introduction of alkenyl substituents by coupling with an alkene. nih.govorganic-chemistry.orgwikipedia.orgyoutube.com

Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond, allowing for the synthesis of 6-aminobenzofuran derivatives by coupling with a wide range of primary or secondary amines. wikipedia.orgrsc.orglibretexts.orgresearchgate.net

Concurrently, the methyl ester at the C-4 position provides another site for modification. It can be readily hydrolyzed under basic conditions to the corresponding carboxylic acid. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, through standard peptide coupling conditions, or it can be reduced to a primary alcohol. This orthogonal reactivity allows for a stepwise functionalization strategy, where one part of the molecule is modified while the other remains intact for a subsequent reaction.

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 6-Arylbenzofuran-4-carboxylate |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N) | 6-Alkynylbenzofuran-4-carboxylate |

| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 6-Alkenylbenzofuran-4-carboxylate |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Phosphine ligand, Base (e.g., NaOt-Bu) | 6-(Dialkylamino)benzofuran-4-carboxylate |

| Ester Hydrolysis | Base (e.g., LiOH or NaOH), H₂O/Solvent | 6-Bromobenzofuran-4-carboxylic acid |

| Amide Formation | Carboxylic acid, Amine, Coupling agent (e.g., HATU) | N-Substituted-6-bromobenzofuran-4-carboxamide |

| Ester Reduction | Reducing agent (e.g., LiAlH₄), THF | (6-Bromobenzofuran-4-yl)methanol |

Strategies for Chemical Library Synthesis Based on this compound Scaffold

The distinct reactivity of the two functional groups on this compound makes it an ideal scaffold for diversity-oriented synthesis and the construction of chemical libraries. researchgate.netnih.govacs.org These libraries, comprising systematically varied analogues of a core structure, are essential tools in drug discovery for screening against biological targets.

A common strategy is a divergent synthetic approach. The synthesis can begin by functionalizing the C-6 position. For example, the starting material can be subjected to a Suzuki coupling reaction with a collection of different boronic acids, creating a library of 6-arylbenzofuran-4-carboxylates. This entire library can then be subjected to a second reaction, such as ester hydrolysis to form the corresponding carboxylic acids. This new library of acids can then be reacted with a diverse set of amines in a parallel synthesizer to generate a large and complex library of N-substituted-6-arylbenzofuran-4-carboxamides.

This two-dimensional diversification strategy allows for the rapid and efficient generation of a multitude of distinct compounds from a single, versatile starting material. The robustness of the benzofuran core and the high-yielding nature of the key coupling and derivatization reactions make this scaffold particularly suitable for automated and high-throughput synthesis platforms.

Retrosynthetic Considerations for Multi-Substituted Benzofuran Architectures

In the strategic planning of a complex organic synthesis, retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available precursors. researchgate.netresearchgate.net this compound frequently arises as a logical starting material during the retrosynthesis of complex benzofurans substituted at the C-4 and C-6 positions.

For a hypothetical target molecule, such as an N-alkyl-6-arylbenzofuran-4-carboxamide, the retrosynthetic analysis would proceed as follows:

Amide Disconnection: The first disconnection would be of the amide bond at the C-4 position. This simplifies the target to a 6-arylbenzofuran-4-carboxylic acid and the corresponding amine. This is a reliable transformation in the forward synthetic direction.

C-C Bond Disconnection: The next disconnection would target the carbon-carbon bond between the benzofuran ring and the aryl group at the C-6 position. Recognizing this as a bond that can be formed via a Suzuki coupling leads back to a 6-bromobenzofuran-4-carboxylic acid and an arylboronic acid.

Functional Group Interconversion: The final step in this pathway is the recognition that the 6-bromobenzofuran-4-carboxylic acid can be easily accessed from its corresponding methyl ester through hydrolysis. This leads directly to this compound as the ideal starting material.

This logical deconstruction highlights the strategic importance of this building block. The ability to perform late-stage functionalization via robust cross-coupling reactions on the bromine atom, combined with the versatile handle of the ester group, provides a reliable and flexible route to complex benzofuran targets. Synthetic chemists can thus design efficient and convergent routes to novel compounds for various applications.

Q & A

Advanced Question: How can regioselectivity challenges in bromination be addressed when synthesizing derivatives with competing reactive sites?

Methodological Answer:

- Computational Modeling : Use DFT calculations to predict electrophilic aromatic substitution (EAS) reactivity, identifying electron-rich positions prone to bromination.

- Directing Groups : Introduce temporary protecting groups (e.g., silyl ethers) to block undesired positions, followed by deprotection post-bromination.

- Low-Temperature Kinetics : Perform reactions at –78°C to favor kinetic over thermodynamic products. Validate outcomes via -NMR coupling constants and SC-XRD (ORTEP-III for visualization) .

Basic Question: What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR : -NMR identifies bromine’s deshielding effects on adjacent protons; -NMR (if fluorinated analogs exist) confirms absence of unintended fluorination.

- X-Ray Crystallography : SHELX refines atomic displacement parameters (ADPs) to resolve disorder in the bromine or ester groups. WinGX processes diffraction data, and ORTEP generates publication-quality thermal ellipsoid plots .

Advanced Question: How are contradictions between spectroscopic and crystallographic data resolved, particularly for flexible substituents?

Methodological Answer:

- Dynamic NMR : Probe temperature-dependent spectra to detect conformational exchange in solution (e.g., ester group rotation).

- Twinning Analysis : For ambiguous XRD data (common with bromine’s high electron density), use SHELXL’s TWIN/BASF commands to model twinned crystals.

- Complementary Techniques : Pair solid-state IR with solution-phase Raman spectroscopy to distinguish static (crystalline) vs. dynamic (solution) structural variations .

Basic Question: What computational tools aid in predicting the reactivity or stability of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation effects on ester hydrolysis rates using AMBER or GROMACS.

- Density Functional Theory (DFT) : Calculate Fukui indices to map electrophilic/nucleophilic sites for functionalization (e.g., bromine substitution).

Advanced Question: How can docking studies elucidate interactions between this compound and biological targets like enzymes?

Methodological Answer:

- Protein-Ligand Docking : Use AutoDock Vina to model binding poses with active sites (e.g., cytochrome P450 isoforms). Validate with MD simulations to assess binding stability.

- Pharmacophore Mapping : Overlay electrostatic potentials (MEPs) of the compound with known inhibitors to identify critical interaction motifs .

Basic Question: What analytical methods detect impurities or byproducts in synthesized batches?

Methodological Answer:

- HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate brominated isomers.

- GC-FID : Monitor volatile byproducts (e.g., methyl esters from incomplete hydrolysis).

Advanced Question: How are trace (<0.1%) impurities quantified and structurally identified?

Methodological Answer:

- LC-HRMS : Employ Orbitrap or Q-TOF systems for high-resolution mass matching against spectral libraries.

- 2D-NMR : --HSQC/HMBC identifies coupling networks in impurities, even at low concentrations .

Basic Question: What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

- Stepwise Monitoring : Use TLC with UV-active benzofuran cores to track reaction progress.

- Microwave-Assisted Synthesis : Reduce reaction times for bromination steps (30 min vs. 12 hr conventional).

Advanced Question: How do solvent polarity and catalyst choice influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this substrate?

Methodological Answer:

- Solvent Screening : Test DMF (polar aprotic) vs. THF (less polar) to balance solubility and catalyst stability.

- Catalyst Optimization : Compare Pd(PPh) (air-sensitive) vs. PdCl(dppf) (robust to oxygen) for aryl boronate couplings. Monitor via -NMR for boronate ester integrity .

Basic Question: How is this compound utilized in designing bioactive analogs or prodrugs?

Methodological Answer:

Advanced Question: What in vitro assays evaluate its potential as a kinase inhibitor or antimicrobial agent?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.